1-Methoxy-4-(pentafluorosulfanyl)benzene
Description
Historical Context and Evolution of SF5 Chemistry
The organic chemistry of the pentafluorosulfanyl group dates back to the 1950s, with the first organic SF5 compound being described in 1950. enamine.netnih.gov For decades, the practical application of this intriguing functional group was severely hampered by significant synthetic challenges. researchgate.netrsc.org Early methods for introducing the SF5 group onto aromatic rings were often harsh, utilized hazardous and difficult-to-handle reagents such as elemental fluorine (F2) or high-valent metal fluorides, and had a limited substrate scope. eenukraine.comnih.gov
A significant evolution in SF5 chemistry came with the development of two primary synthetic strategies: the oxidative fluorination of aromatic thiols or disulfides and the direct addition of pentafluorosulfanyl chloride (SF5Cl) to unsaturated systems under radical conditions. nih.govresearchgate.net Despite these advances, the synthesis and storage of SF5Cl remained challenging due to its high reactivity and low boiling point. researchgate.net A major breakthrough occurred in recent years with the development of gas-free methods for the on-demand generation of SF5Cl, making the group far more accessible to the broader chemistry community. researchgate.net This has catalyzed a rapid expansion in the exploration and application of SF5-containing molecules. colab.wsresearchgate.net
Strategic Importance of the Pentafluorosulfanyl Group in Molecular Design
The strategic incorporation of the pentafluorosulfanyl group into organic molecules is driven by its exceptional combination of physicochemical properties, which are often more pronounced than those of the well-known trifluoromethyl (CF3) group, earning it the moniker "super-trifluoromethyl group". enamine.netnih.govbeilstein-journals.org
Key properties of the SF5 group include:
High Electronegativity : The SF5 group is one of the most powerfully electron-withdrawing groups known in organic chemistry, significantly influencing the electronic distribution of a molecule. nih.govrowansci.com
Chemical and Thermal Stability : The sulfur-fluorine bonds are exceptionally strong, rendering the SF5 moiety highly resistant to chemical degradation and thermal decomposition. rowansci.comtcichemicals.com
High Lipophilicity : Despite its strong electronegativity, the SF5 group substantially increases the lipophilicity of a molecule, a property that can enhance membrane permeability and improve bioavailability in drug candidates. nih.govrowansci.com
Defined Steric Profile : The SF5 group possesses a unique octahedral geometry and a steric volume intermediate between the smaller trifluoromethyl group and the larger tert-butyl group. researchgate.netnih.gov
These characteristics make the SF5 group a highly effective bioisostere for other common chemical groups, such as the trifluoromethyl, tert-butyl, and nitro groups. nih.govresearchgate.net Its strategic use in molecular design has led to significant advancements in several fields:
Medicinal Chemistry : The SF5 group is used to enhance drug efficacy, improve metabolic stability, and optimize pharmacokinetic profiles. eenukraine.comrowansci.com SF5-containing analogues of known drugs have demonstrated superior properties. eenukraine.com
Agrochemicals : In crop protection research, the SF5 moiety has been incorporated into insecticides and herbicides to improve their potency and stability. nih.goveenukraine.commdpi.com
Materials Science : The strong dipole moment and stability of the SF5 group are exploited in the design of liquid crystals, polymers, and optoelectronic materials. researchgate.netrsc.org
| Property | Pentafluorosulfanyl (SF5) | Trifluoromethyl (CF3) | tert-Butyl (t-Bu) |
|---|---|---|---|
| Volume (ų) | 55.4 | 34.6 | 76.9 |
| Hansch Lipophilicity Parameter (π) | 1.23 | 0.88 | - |
| Hammett Constant (σp) | 0.68 | 0.53 | - |
Data sourced from references researchgate.netnih.gov.
Overview of Aromatic Compounds Bearing the SF5 Moiety
The development of more robust synthetic methods has enabled the preparation of a diverse array of aromatic compounds featuring the pentafluorosulfanyl group. Many synthetic routes rely on commercially available starting materials such as 4-nitro- and 4-aminophenylsulfur pentafluoride. nih.govtcichemicals.com
A particularly versatile and crucial intermediate is 4-(pentafluorosulfanyl)benzenediazonium tetrafluoroborate (B81430). researchgate.net This stable salt serves as a launchpad for a wide range of transformations, including:
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, and Heck-Matsuda), which allow for the synthesis of complex SF5-substituted biaryls, alkynes, and alkenes. researchgate.net
Dediazoniation reactions , enabling the introduction of various other functional groups onto the aromatic ring. researchgate.net
Azo-coupling reactions to form SF5-containing dyes. researchgate.net
Furthermore, nucleophilic aromatic substitution (SNAr) reactions on SF5-benzenes that are activated with other electron-withdrawing groups (such as a nitro group) provide a pathway to a variety of substituted derivatives. nih.gov The direct fluorination of substituted diaryl disulfides has also been explored as a method to access new SF5-aromatic building blocks. researchgate.net
Contextualization of 1-Methoxy-4-(pentafluorosulfanyl)benzene within Contemporary SF5 Chemistry
This compound, also known as 4-(pentafluorosulfanyl)anisole, is a specific and important example within the class of SF5-aromatic compounds. Its structure is characterized by the presence of a strongly electron-donating methoxy (B1213986) group (-OCH3) positioned para to the powerfully electron-withdrawing pentafluorosulfanyl group.
This "push-pull" electronic arrangement makes the molecule particularly interesting for applications in materials science, where such systems are often the basis for nonlinear optical materials and fluorescent dyes. researchgate.net
Beyond its potential applications, this compound is a valuable synthetic intermediate. Research has shown that the oxidation of 4-(pentafluorosulfanyl)anisole can lead to a dearomatization of the benzene (B151609) ring, providing access to novel aliphatic SF5-containing building blocks such as 2-(pentafluorosulfanyl)maleic acid and 3-(pentafluorosulfanyl)muconolactone. beilstein-journals.orgnih.govresearchgate.net This transformation highlights its utility in expanding the scope of SF5 chemistry beyond simple aromatic derivatives into more complex and diverse chemical scaffolds. The reactivity of the aromatic ring itself is modulated by the competing influences of the activating methoxy group and the deactivating SF5 group, making it a subject of interest for further chemical exploration.
Properties
IUPAC Name |
pentafluoro-(4-methoxyphenyl)-λ6-sulfane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F5OS/c1-13-6-2-4-7(5-3-6)14(8,9,10,11)12/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEWPNYILHLGKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(F)(F)(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70732568 | |
| Record name | 1-Methoxy-4-(pentafluoro-lambda~6~-sulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70732568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852469-75-1 | |
| Record name | 1-Methoxy-4-(pentafluoro-lambda~6~-sulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70732568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Methoxy 4 Pentafluorosulfanyl Benzene and Analogues
Foundational Strategies for Aromatic SF5 Introduction
The direct and efficient installation of the SF5 group onto an aromatic ring is a cornerstone of synthesizing compounds like 1-methoxy-4-(pentafluorosulfanyl)benzene. Several key strategies have been developed to achieve this transformation.
Oxidative Fluorination of Sulfur Precursors
One of the most established methods for creating aryl-SF5 compounds involves the oxidative fluorination of sulfur-containing precursors, such as diaryl disulfides and aryl thiols. acs.org This approach typically involves a two-step process where the sulfur precursor is first converted to an arylsulfur chlorotetrafluoride (ArSF4Cl) intermediate, which is then fluorinated to yield the final arylsulfur pentafluoride. researchgate.net
Direct fluorination using elemental fluorine (F2) is a powerful technique, though it often requires careful handling due to the high reactivity of fluorine gas. researchgate.netresearchgate.net This method has been successfully applied to nitro-substituted diaryl disulfides to produce 3- or 4-nitro-1-(pentafluorosulfanyl)benzenes on an industrial scale. researchgate.netbeilstein-journals.org More recent advancements have focused on developing milder and more accessible fluorinating agents. For instance, the combination of trichloroisocyanuric acid (TCICA) and potassium fluoride (B91410) (KF) has emerged as a practical alternative for the synthesis of ArSF4Cl intermediates, avoiding the need for hazardous reagents like F2 or chlorine gas. researchgate.netescholarship.org
A comparative representation of yields for the synthesis of various substituted (pentafluorosulfanyl)benzenes via direct fluorination is presented below:
| Starting Material | Product | Yield (%) |
| 1,2-bis(3-nitrophenyl)disulfane | 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | - |
| 4-nitro-1-(pentafluorosulfanyl)benzene | 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | - |
| 3,5-dinitro-1-(pentafluorosulfanyl)benzene | 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | - |
| Data derived from studies on the synthesis of fluorinated SF5-benzenes. nih.gov |
Radical Pentafluorosulfanylation
Radical-based methods offer a complementary approach to introducing the SF5 group. The addition of SF5Cl to unsaturated systems, such as alkenes and alkynes, initiated by radicals, is a well-established technique for forming aliphatic SF5 compounds. researchgate.net Recent research has expanded the scope of radical chloropentafluorosulfanylation of alkynes using various initiators and light activation, with tetrahydrofuran (B95107) (THF) being identified as a sufficient stimulus to trigger the reaction. acs.org
While direct radical pentafluorosulfanylation of arenes is less common, the development of new SF5-donating reagents is an active area of research. researchgate.net These methods hold promise for the direct functionalization of aromatic C-H bonds, which would represent a significant step forward in the synthesis of SF5-aromatics.
Metal-Catalyzed Cross-Coupling Approaches
Metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, and their application to the formation of C-SF5 bonds is a growing field. researchgate.net Palladium-catalyzed reactions, such as Suzuki, Sonogashira, and Heck-Matsuda couplings, have been successfully employed to synthesize a variety of SF5-bearing alkenes, alkynes, and biaryl derivatives starting from precursors like 4-(pentafluorosulfanyl)benzenediazonium tetrafluoroborate (B81430). researchgate.net
Negishi cross-coupling has also been utilized to synthesize pentafluorosulfanyl-containing aromatic amino acids. nih.gov In these reactions, an organozinc reagent derived from a halogenated amino acid is coupled with a bromo(pentafluorosulfanyl)benzene in the presence of a palladium catalyst and a suitable ligand, such as SPhos, which has been shown to provide superior yields. nih.gov Nickel-catalyzed cross-coupling reactions have also been developed for the activation of aromatic C-F bonds, enabling the synthesis of complex aryl-substituted compounds. beilstein-journals.orgnih.gov
Below is a table summarizing the yields of Negishi cross-coupling reactions for the synthesis of SF5-containing amino acids:
| Aryl Halide | Ligand | Yield (%) |
| 1-bromo-4-(pentafluorosulfanyl)benzene | P(o-tol)3 | 8 |
| 1-bromo-3-(pentafluorosulfanyl)benzene | P(o-tol)3 | 26 |
| 1-bromo-3-(pentafluorosulfanyl)benzene | SPhos | 32 |
| Data from the synthesis of benzyl (B1604629) (S)-2-((tert-butoxycarbonyl)amino)-3-(3-(pentafluoro-λ6-sulfanyl)phenyl)propanoate. nih.gov |
Nucleophilic Substitution Pathways to SF5-Aromatics
Nucleophilic substitution reactions on SF5-activated aromatic rings provide a powerful tool for introducing a wide range of functional groups, including the methoxy (B1213986) group found in this compound. The strongly electron-withdrawing nature of the SF5 group facilitates these reactions. beilstein-journals.orgwikipedia.orgchemistrysteps.com
Vicarious Nucleophilic Substitution (VNS) of Hydrogen in Nitro(pentafluorosulfanyl)benzenes
Vicarious Nucleophilic Substitution (VNS) is a valuable method for the C-H functionalization of electron-deficient aromatic compounds. acs.orgnih.gov In the context of SF5-aromatics, VNS reactions have been successfully applied to 1-nitro-4-(pentafluorosulfanyl)benzene and 1-nitro-3-(pentafluorosulfanyl)benzene. acs.orgnih.gov Carbanions act as nucleophiles, substituting a hydrogen atom typically ortho to the nitro group. acs.orgnih.gov
These reactions proceed in good to high yields and can be used to introduce a variety of substituents. acs.orgnih.gov For example, the VNS reaction of 1-nitro-4-(pentafluorosulfanyl)benzene with carbanions provides 2-substituted 1-nitro-4-(pentafluorosulfanyl)benzenes. acs.orgnih.gov The resulting nitro compounds can then be further transformed, for instance, by reduction of the nitro group to an amine, which can then be converted to other functionalities. acs.orgnih.gov
Nucleophilic Aromatic Substitution (SNAr) with Alkoxides and Thiolates
Nucleophilic Aromatic Substitution (SNAr) is a key pathway for the synthesis of compounds like this compound. wikipedia.orgchemistrysteps.com In this reaction, a nucleophile displaces a leaving group on an aromatic ring that is activated by electron-withdrawing groups, such as the SF5 group. beilstein-journals.orgwikipedia.org
For the synthesis of this compound, a suitable precursor would be a 4-(pentafluorosulfanyl)benzene bearing a good leaving group (e.g., a halogen) at the 1-position. Reaction with sodium methoxide (B1231860) would then lead to the desired product via an SNAr mechanism. The reaction of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene with various nucleophiles, including alkoxides, has been demonstrated. beilstein-journals.orgnih.gov For instance, reactions with methanol (B129727) and ethanol (B145695) in the presence of potassium hydroxide, or with higher boiling point alcohols using sodium hydride, have been reported to give good results. beilstein-journals.org
The following table shows the results of SNAr reactions of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene with different nucleophiles:
| Nucleophile | Base | Solvent | Product |
| Methanol | KOH | Methanol | 3-methoxy-5-nitro-1-(pentafluorosulfanyl)benzene |
| Ethanol | KOH | Ethanol | 3-ethoxy-5-nitro-1-(pentafluorosulfanyl)benzene |
| Phenol (B47542) | K2CO3 | DMF | 3-phenoxy-5-nitro-1-(pentafluorosulfanyl)benzene |
| Thiophenol | K2CO3 | DMF | 3-(phenylthio)-5-nitro-1-(pentafluorosulfanyl)benzene |
| Data from reactions involving nucleophilic substitution on a fluorinated SF5-benzene derivative. beilstein-journals.org |
Targeted Synthesis of this compound
The introduction of the pentafluorosulfanyl group onto an aromatic ring can be challenging. However, specific pathways have been developed for the synthesis of this compound.
Reported Synthetic Pathways to this compound
A primary method for the synthesis of this compound is the direct fluorination of bis(4-methoxyphenyl) disulfide. This reaction involves the oxidative fluorination of the disulfide bond to form the desired arylsulfur pentafluoride.
The general transformation can be represented as follows:
(CH₃OC₆H₄S)₂ + F₂ → 2 CH₃OC₆H₄SF₅
While the direct fluorination of diaryl disulfides is a known method for accessing arylsulfur pentafluorides, the specific conditions and yields for substrates bearing electron-donating groups like methoxy are crucial for successful synthesis. Research into the scope of this reaction has demonstrated its viability for a range of substituted diaryl disulfides. For the synthesis of this compound, the reaction is typically carried out in an inert solvent at low temperatures to control the high reactivity of elemental fluorine.
Another potential, though less direct, route could involve the transformation of 4-(pentafluorosulfanyl)aniline. This would entail diazotization of the aniline (B41778) to form a diazonium salt, followed by a substitution reaction with a methoxy source. However, the direct fluorination of the corresponding disulfide is a more convergent approach.
Table 1: Key Reagents in the Synthesis of this compound
| Reagent Name | Role in Synthesis |
| Bis(4-methoxyphenyl) disulfide | Starting material |
| Elemental Fluorine (F₂) | Fluorinating agent |
| Inert Solvent (e.g., acetonitrile) | Reaction medium |
| 4-(Pentafluorosulfanyl)aniline | Potential alternative precursor |
| Nitrous acid | Reagent for diazotization (in the alternative route) |
| Methanol/Methoxide | Methoxy source (in the alternative route) |
Derivatization Strategies for Substituted 1-Methoxy-4-(pentafluorosulfanyl)benzenes
The derivatization of this compound allows for the synthesis of a variety of substituted analogues for further research and application. The reactivity of the aromatic ring is influenced by the interplay of the electron-donating methoxy group and the strongly electron-withdrawing pentafluorosulfanyl group.
The methoxy group is an activating, ortho, para-directing group for electrophilic aromatic substitution. Conversely, the pentafluorosulfanyl group is a strongly deactivating and meta-directing group. In the case of this compound, these directing effects are in opposition. The positions ortho to the methoxy group (positions 3 and 5) are meta to the pentafluorosulfanyl group. Therefore, electrophilic substitution is expected to occur at the positions activated by the methoxy group.
One reported derivatization of 4-(pentafluorosulfanyl)anisole involves oxidation of the aromatic ring. Treatment of 4-(pentafluorosulfanyl)anisole with hydrogen peroxide in sulfuric acid leads to dearomatization and the formation of SF₅-substituted muconolactone, maleic acid, and succinic acid. beilstein-journals.org This demonstrates a pathway to aliphatic compounds bearing the pentafluorosulfanyl group, starting from an aromatic precursor.
While specific examples of electrophilic aromatic substitution reactions that maintain the aromatic core of this compound are not extensively detailed in readily available literature, the general principles of electrophilic aromatic substitution suggest that reactions such as halogenation, nitration, and Friedel-Crafts reactions would proceed at the 3- and 5-positions, ortho to the methoxy group. The reaction conditions would likely need to be carefully controlled due to the strong deactivating influence of the SF₅ group.
Table 2: Potential Electrophilic Aromatic Substitution Reactions on this compound
| Reaction Type | Expected Position of Substitution | Potential Reagents |
| Halogenation | 3- and/or 5- | Br₂/FeBr₃, Cl₂/AlCl₃ |
| Nitration | 3- and/or 5- | HNO₃/H₂SO₄ |
| Friedel-Crafts Acylation | 3- and/or 5- | RCOCl/AlCl₃ |
| Friedel-Crafts Alkylation | 3- and/or 5- | RCl/AlCl₃ |
Further research is required to fully elucidate the scope and limitations of these derivatization strategies for creating a diverse library of substituted this compound analogues.
Chemical Reactivity and Transformation Mechanisms of 1 Methoxy 4 Pentafluorosulfanyl Benzene
Electronic Effects of the SF₅ and Methoxy (B1213986) Substituents on Aromatic Reactivity
The pentafluorosulfanyl (-SF₅) group is recognized for its distinctive electronic properties, including high electronegativity and thermal stability. rowansci.com It is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I), and also exhibits a minor resonance contribution via negative hyperconjugation. rsc.org Its electron-withdrawing character is among the strongest of known functional groups, significantly influencing the electronic properties of the aromatic ring to which it is attached. rowansci.com
In contrast, the methoxy (-OCH₃) group is a classic activating group in the context of electrophilic aromatic substitution. It exerts a weak electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom, but this is overwhelmingly surpassed by its strong electron-donating resonance effect (+R). The lone pairs on the oxygen atom can be delocalized into the aromatic π-system, increasing the electron density of the ring, particularly at the ortho and para positions. masterorganicchemistry.com
The placement of the strongly electron-donating methoxy group and the powerfully electron-withdrawing pentafluorosulfanyl group in a para relationship on a benzene (B151609) ring results in a pronounced "push-pull" system. This arrangement leads to both synergistic and antagonistic effects.
Synergistic Effects: The electron-donating nature of the methoxy group and the electron-withdrawing nature of the SF₅ group work in concert to create a highly polarized molecule. This intramolecular charge transfer is a synergistic interaction that enhances the electronic disparity across the aromatic ring.
The electronic influence of these substituents can be quantified using Hammett constants (σ), which measure the electronic effect of a substituent on the reactivity of a benzene ring. wikipedia.org
| Substituent | Hammett Para Constant (σₚ) | Dominant Electronic Effect |
|---|---|---|
| -SF₅ | 0.68 | Strongly Electron-Withdrawing |
| -OCH₃ | -0.27 | Strongly Electron-Donating (by resonance) |
| -CF₃ | 0.54 | Strongly Electron-Withdrawing |
| -NO₂ | 0.78 | Strongly Electron-Withdrawing |
Data sourced from multiple references. rsc.orgwikipedia.orgresearchgate.net
The directing effects of the substituents are crucial for predicting the regioselectivity of substitution reactions.
For Electrophilic Aromatic Substitution (SₑAr): The methoxy group is a powerful ortho, para-director because it stabilizes the cationic intermediate (arenium ion) through resonance when the electrophile attacks at these positions. libretexts.org The pentafluorosulfanyl group, being a strong deactivator, is a meta-director. wikipedia.org In 1-methoxy-4-(pentafluorosulfanyl)benzene, these directing effects are in conflict.
For Nucleophilic Aromatic Substitution (SₙAr): This reaction is facilitated by strong electron-withdrawing groups that can stabilize the negative charge of the intermediate Meisenheimer complex. The -SF₅ group is a potent activator for SₙAr, strongly favoring nucleophilic attack at the ortho and para positions relative to itself. The methoxy group, being electron-donating, is a deactivator for SₙAr.
Nucleophilic Aromatic Substitution (SₙAr) Reactions of this compound
Nucleophilic aromatic substitution (SₙAr) requires two key features on the aromatic ring: the presence of strong electron-withdrawing groups and a suitable leaving group. In this compound, the -SF₅ group serves as a powerful activating group, making the aromatic ring highly electron-deficient and thus susceptible to nucleophilic attack.
However, the methoxy group is a notoriously poor leaving group in SₙAr reactions due to the strength of the C-O bond and the instability of the resulting methoxide (B1231860) anion compared to halides. Therefore, direct displacement of the methoxy group in this compound is not a facile process and would require harsh reaction conditions.
While direct substitution on this compound is challenging, the reactivity of analogous SF₅-substituted benzenes that possess a viable leaving group can provide insight. For instance, studies on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene demonstrate that the fluorine atom can be readily displaced by a variety of nucleophiles. researchgate.netnih.govnih.gov The -SF₅ and -NO₂ groups work together to strongly activate the ring towards substitution.
If a good leaving group (e.g., F, Cl) were present on the this compound framework, the -SF₅ group would strongly direct the incoming nucleophile to the para position (C4, where the methoxy group resides) and the ortho positions (C3 and C5). The activating effect of the -SF₅ group would make such a hypothetical reaction highly efficient.
The table below, adapted from the SₙAr reactions of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, illustrates the scope of nucleophiles that can participate in these transformations on a highly activated SF₅-aromatic system. researchgate.net
| Nucleophile | Reagent | Solvent | Temp (°C) | Product Yield (%) |
|---|---|---|---|---|
| Methoxide | MeOH / KOH | MeOH | 80 | 85 |
| Ethoxide | EtOH / KOH | EtOH | 80 | 83 |
| Phenoxide | PhOH / K₂CO₃ | DMF | 80 | 67 |
| Thiophenoxide | PhSH / K₂CO₃ | DMF | 90 | 46 |
| Morpholine | Morpholine / K₂CO₃ | DMF | 85 | 63 |
| Piperidine | Piperidine / K₂CO₃ | DMF | 85 | 51 |
| Hydroxide | KOH | DMSO | 135 | 33 |
| Ammonia | NH₄OH | DMSO | 135 | 44 |
Data from SₙAr on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, for illustrative purposes. researchgate.net
The mechanism for SₙAr reactions typically proceeds through a two-step addition-elimination pathway. masterorganicchemistry.com
Addition: The nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electron-withdrawing groups, and for an attack para to the -SF₅ group, the charge would be effectively stabilized.
Elimination: The leaving group departs, and the aromaticity of the ring is restored, yielding the final substitution product.
The formation of the Meisenheimer complex is usually the rate-determining step. masterorganicchemistry.com The extreme electron-withdrawing capacity of the -SF₅ group would provide substantial stabilization to this intermediate, thereby greatly accelerating the reaction rate if a competent leaving group were present.
Electrophilic Aromatic Substitution (SₑAr) Reactions
In electrophilic aromatic substitution, the competing electronic effects of the methoxy and pentafluorosulfanyl groups are paramount. The -OCH₃ group is a strong activator and ortho, para-director, while the -SF₅ group is a strong deactivator and meta-director. masterorganicchemistry.comwikipedia.org When an activating and a deactivating group are on the same ring, the position of the electrophilic attack is generally controlled by the more powerful activating group. chemistrysteps.com
A documented example of an SₑAr reaction on this substrate is its oxidation with a mixture of aqueous hydrogen peroxide and concentrated sulfuric acid. beilstein-journals.orgnih.govresearchgate.net This reaction leads to electrophilic hydroxylation and subsequent dearomatization, ultimately yielding a variety of aliphatic SF₅-containing compounds. This transformation highlights the ability of the ring to undergo electrophilic attack despite the presence of the deactivating -SF₅ group, with the reaction pathway initiated by attack at the activated positions ortho to the methoxy group.
| Reactant | Reaction | Major Products |
|---|---|---|
| This compound | Oxidation (H₂O₂ / H₂SO₄) | SF₅-muconolactone, SF₅-maleic acid, SF₅-succinic acid |
Data from oxidation studies of 4-(pentafluorosulfanyl)anisole. beilstein-journals.orgnih.gov
The mechanism of SₑAr involves the attack of the aromatic π-system on an electrophile to form a resonance-stabilized cationic intermediate (an arenium ion or sigma complex). masterorganicchemistry.com For attack at the ortho position to the methoxy group, one of the resonance structures places the positive charge adjacent to the oxygen, allowing for additional stabilization via donation from an oxygen lone pair. This stabilization is what underlies the strong ortho, para-directing ability of the methoxy group and dictates the regiochemical outcome, even in the presence of the opposing -SF₅ group.
Challenges and Potential Activation Strategies
The chemical reactivity of this compound is largely dictated by the presence of the pentafluorosulfanyl (SF₅) group. This moiety is known for its exceptional chemical and thermal stability, which presents both advantages and challenges in synthetic chemistry. researchgate.netrowansci.com The strong S-F bonds make the SF₅ group highly resistant to a wide range of chemical transformations, including harsh laboratory reagents such as oxidizing and reducing agents, and strong bases. rowansci.comcollectionscanada.gc.ca
A primary challenge in the functionalization of this compound is the deactivating nature of the SF₅ group. The SF₅ group is one of the most electron-withdrawing groups known, with a Hammett parameter (σp = 0.68) that is greater than that of a trifluoromethyl (CF₃) group (σp = 0.53) and approaching that of a nitro (NO₂) group (σp = 0.78). thieme-connect.com This strong electron-withdrawing effect significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution. Consequently, reactions that typically proceed readily with anisole (B1667542) may require more forcing conditions or may not occur at all.
Potential activation strategies for overcoming the inherent stability and electron-deficient nature of the SF₅-substituted ring often involve converting the molecule into a more reactive intermediate. One key strategy is the transformation of a precursor, 4-(pentafluorosulfanyl)aniline, into 4-(pentafluorosulfanyl)benzenediazonium tetrafluoroborate (B81430). researchgate.netunf.edu This diazonium salt serves as a highly versatile intermediate, enabling a wide range of transformations, particularly in cross-coupling reactions where the diazonium group is readily displaced. researchgate.net This approach bypasses the need to directly activate the C-H or C-X bonds on the deactivated aromatic ring. Another strategy involves C-H borylation, which can introduce a boronic acid or boronate ester functionality, making the compound amenable to subsequent cross-coupling reactions. acs.org
Organometallic Reactions and Cross-Coupling Chemistry
Organometallic and cross-coupling reactions are paramount for the derivatization of this compound and related SF₅-arenes. These methods provide reliable pathways to form new carbon-carbon and carbon-heteroatom bonds, which are otherwise difficult to achieve due to the inertness of the SF₅-substituted ring.
Palladium-Catalyzed Transformations (e.g., Heck-Matsuda, Sonogashira, Suzuki)
Palladium-catalyzed cross-coupling reactions are among the most effective methods for functionalizing aromatic compounds containing the pentafluorosulfanyl group. A common and highly effective strategy involves the use of 4-(pentafluorosulfanyl)benzenediazonium tetrafluoroborate, derived from the corresponding aniline (B41778), as the coupling partner. researchgate.netunf.eduresearchgate.net This diazonium salt has proven to be a versatile starting material for various palladium-catalyzed transformations.
Heck-Matsuda Reaction: The Heck-Matsuda reaction, which couples arenediazonium salts with alkenes, has been successfully applied to synthesize SF₅-bearing stilbenes and cinnamates. researchgate.netwikipedia.org This reaction typically proceeds under mild, base-free conditions, using catalysts like palladium(II) acetate (B1210297) (Pd(OAc)₂). wikipedia.orgresearchgate.net For instance, the reaction of 4-(pentafluorosulfanyl)benzenediazonium tetrafluoroborate with various alkenes provides the corresponding arylated products in good yields. researchgate.net
Sonogashira Coupling: This reaction enables the formation of a C(sp²)-C(sp) bond between an aryl halide or related electrophile and a terminal alkyne. wikipedia.orgorganic-chemistry.org Using 4-(pentafluorosulfanyl)benzenediazonium tetrafluoroborate, novel SF₅-substituted alkynes have been synthesized. researchgate.net The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a mild base. wikipedia.org This method is crucial for introducing alkynyl moieties into the SF₅-aryl scaffold.
Suzuki Coupling: The Suzuki-Miyaura coupling is a powerful tool for creating biaryl compounds by reacting an aryl halide with an arylboronic acid. rsc.org This reaction has been employed to synthesize a variety of SF₅-containing biaryl derivatives starting from 4-(pentafluorosulfanyl)benzenediazonium tetrafluoroborate and various arylboronic acids. researchgate.netunf.edu Additionally, SF₅-substituted potassium aryltrifluoroborates, prepared via Ir-catalyzed C-H borylation, have been shown to be effective coupling partners in Suzuki-Miyaura reactions, providing access to 3,5-disubstituted pentafluorosulfanylbenzenes. acs.org
| Reaction Type | Electrophile | Nucleophile | Catalyst System | Product Type | Ref. |
| Heck-Matsuda | 4-(Pentafluorosulfanyl)benzenediazonium salt | Alkene | Pd(OAc)₂ | SF₅-Aryl Alkenes | researchgate.net |
| Sonogashira | 4-(Pentafluorosulfanyl)benzenediazonium salt | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | SF₅-Aryl Alkynes | researchgate.net |
| Suzuki | 4-(Pentafluorosulfanyl)benzenediazonium salt | Arylboronic Acid | Pd catalyst | SF₅-Biaryls | researchgate.netunf.edu |
| Suzuki | SF₅-Aryl Bromide/Trifluoroborate | Arylboronic Acid/Aryl Halide | Pd catalyst | SF₅-Biaryls | acs.orgacs.org |
Directed ortho-Metalation and Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, where a directing metalation group (DMG) guides deprotonation to the adjacent ortho-position using a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.orgbaranlab.org The resulting aryllithium intermediate can then be trapped with various electrophiles.
In this compound, the methoxy group is a well-established DMG. wikipedia.org It can direct lithiation to the ortho-position (C3) of the benzene ring. The strong electron-withdrawing nature of the pentafluorosulfanyl group at the para-position would further increase the acidity of the ortho-protons, potentially facilitating the metalation process. While the SF₅ group itself is not typically considered a strong DMG, its inductive effect enhances the directing ability of the methoxy group.
The general process involves treating the substrate with a strong lithium base like n-butyllithium or s-butyllithium, often in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA), in an ethereal solvent at low temperatures. uwindsor.ca The resulting ortho-lithiated species can then react with a range of electrophiles to install a variety of functional groups at the C3 position.
| Directing Group | Base/Conditions | Position of Metalation | Potential Electrophiles | Product | Ref. |
| Methoxy (-OCH₃) | n-BuLi or s-BuLi, THF, -78 °C | C3 (ortho to -OCH₃) | I₂, TMSCl, CO₂, Aldehydes | 3-substituted-1-methoxy-4-(pentafluorosulfanyl)benzene | wikipedia.orgorganic-chemistry.org |
Radical Chemistry Involving the SF₅ Moiety
While the SF₅ group is generally stable, it can participate in radical reactions, typically involving the addition of a pentafluorosulfanyl radical (•SF₅) to unsaturated systems. This is more common in the synthesis of SF₅-containing compounds rather than in the transformation of pre-functionalized molecules like this compound. researchgate.net The primary reagent used to generate the •SF₅ radical is pentafluorosulfanyl chloride (SF₅Cl), often initiated by UV light, heat, or a radical initiator. nih.gov
For this compound itself, the extreme stability of the SF₅ group makes direct radical abstraction or fragmentation highly unlikely under typical radical reaction conditions. The aromatic ring or the methoxy group would be more likely sites for radical attack, although the electron-deficient nature of the ring makes it a poor substrate for radical addition. Homolytic dediazoniation of 4-(pentafluorosulfanyl)benzenediazonium salts can generate the 4-(pentafluorosulfanyl)phenyl radical, which can then undergo radical-type transformations such as arylation of other aromatic compounds. researchgate.net
Oxidation and Reduction Chemistry
The pentafluorosulfanyl group is exceptionally resistant to both oxidation and reduction. collectionscanada.gc.ca Therefore, the oxidation and reduction chemistry of this compound is centered on the aromatic ring and the methoxy substituent.
Oxidation: The aromatic ring of SF₅-substituted anisoles can be oxidized under harsh conditions. For example, treatment with a mixture of hydrogen peroxide and concentrated sulfuric acid can lead to oxidative dearomatization and ring-opening, yielding aliphatic SF₅-containing products like muconolactone, maleic acid, and succinic acid derivatives. beilstein-journals.org The methoxy group itself is susceptible to oxidative cleavage to the corresponding phenol (B47542) under certain conditions, for instance with strong Lewis acids or other ether-cleaving reagents, though this can be challenging without affecting other parts of the molecule.
Reduction: The SF₅ group is stable to most reducing agents. Catalytic hydrogenation, for example, would not affect the SF₅ group but could potentially reduce other functional groups if present. The aromatic ring is also highly resistant to reduction due to its electron-deficient character. Birch reduction of such an electron-poor aromatic ring is conceivable but would require specific conditions to achieve selective transformation. In general, the reduction chemistry of this compound is limited unless other reducible functional groups are introduced onto the molecule. The high stability of the SF₅ group means it is often employed as a stable substituent that can withstand a variety of reductive conditions used to transform other parts of a molecule. rowansci.com
In-Depth Analysis of this compound Remains Elusive in Scientific Literature
Consequently, a detailed article adhering to the specific structural outline of "Computational and Theoretical Investigations of this compound" cannot be generated at this time due to the absence of specific research findings for the following key areas:
Quantum Chemical Characterization of Electronic Structure: Specific data on the molecular orbitals, electron density distribution, and the interplay of inductive and resonance effects for this compound is not available.
Reaction Mechanism Elucidation via Computational Modeling: There is a lack of published studies detailing the transition state geometries, activation barriers, and predictions of regioselectivity and stereoselectivity for reactions involving this specific compound.
Molecular Electrostatic Potential Mapping and Charge Distribution Analysis: Detailed molecular electrostatic potential maps and charge distribution analyses for this compound have not been found in the reviewed literature.
While general principles of organic chemistry allow for predictions about the behavior of the methoxy and pentafluorosulfanyl groups, a scientifically rigorous article as per the requested outline requires specific computational data from dedicated studies on this compound. Further research and publication in this specific area are needed to provide the necessary data for such an analysis.
Computational and Theoretical Investigations of 1 Methoxy 4 Pentafluorosulfanyl Benzene
Supramolecular Interactions and Crystal Packing Motifs of 1-Methoxy-4-(pentafluorosulfanyl)benzene
The primary intermolecular interactions expected to govern the crystal packing of this compound include C–H···F and C–H···O hydrogen bonds, potential F···F contacts, and π-system interactions. The highly electronegative fluorine atoms of the SF₅ group are poised to act as hydrogen bond acceptors, while the methoxy (B1213986) group's oxygen atom can also participate in such interactions.
Detailed computational analyses of various pentafluorosulfanyl-substituted aromatic compounds have consistently highlighted the prevalence of C–H···F interactions in their crystal lattices. These interactions, although individually weak, collectively contribute significantly to the stabilization of the crystal structure. It is predicted that both the aromatic C–H and the methyl C–H donors of this compound would engage with the fluorine atoms of the SF₅ group on neighboring molecules.
Similarly, the oxygen atom of the methoxy group is a competent hydrogen bond acceptor and is expected to form C–H···O interactions with the aromatic and methyl hydrogens of adjacent molecules. The interplay between the C–H···F and C–H···O interactions will likely be a key determinant of the final crystal packing arrangement.
Furthermore, short F···F contacts are a common feature in the crystal structures of compounds bearing the SF₅ group. These can be classified into different types, such as Type I, which are characterized by similar C–F···F angles, and Type II, which involve a more directional interaction between the nucleophilic and electrophilic regions of the fluorine atoms. The presence and nature of these F···F contacts would further influence the supramolecular assembly.
A theoretical summary of the likely intermolecular contacts and their geometric parameters is presented in the table below. These values are derived from computational models and analysis of analogous structures in the Cambridge Structural Database.
| Interaction Type | Donor (D) | Acceptor (A) | D···A Distance (Å) | H···A Distance (Å) | ∠D–H···A (°) |
| C–H···F | Aromatic C–H | F–S | 3.20 - 3.60 | 2.30 - 2.70 | 120 - 170 |
| C–H···F | Methyl C–H | F–S | 3.20 - 3.60 | 2.30 - 2.70 | 120 - 170 |
| C–H···O | Aromatic C–H | O–C (methoxy) | 3.30 - 3.70 | 2.40 - 2.80 | 130 - 170 |
| C–H···O | Methyl C–H | O–C (methoxy) | 3.30 - 3.70 | 2.40 - 2.80 | 130 - 170 |
| F···F Contact | F–S | F–S | 2.70 - 3.10 | - | - |
Note: The data presented in this table are theoretical predictions based on computational modeling and analysis of similar molecular structures. Experimental verification is required for confirmation.
Advanced Applications and Functional Roles of Sf5 Aromatics with Methoxy Substitution
Contributions to Advanced Materials Science
The unique electronic and steric properties of the 1-methoxy-4-(pentafluorosulfanyl)benzene motif make it a compelling candidate for the development of advanced materials. The strong dipole moment created by the electron-donating methoxy (B1213986) group in the para position to the powerfully electron-accepting pentafluorosulfanyl group allows for the creation of molecules with highly tunable properties.
While direct polymerization of this compound is not widely documented, its structure is analogous to monomers used in high-performance polymers. Functionalized aromatic compounds, such as phenols and anisoles, can serve as precursors to poly(arylene ether)s, a class of thermoplastics known for their thermal stability. nih.gov The oxidation of 4-(pentafluorosulfanyl)anisole can lead to dearomatization and the formation of functionalized aliphatic compounds, demonstrating a pathway to creating novel building blocks from readily available SF5-aromatics. nih.govresearchgate.net In principle, the this compound scaffold could be incorporated into polymer backbones to introduce unique properties. The rigidity of the benzene (B151609) ring, combined with the thermal stability and low surface energy of the SF5 group, could yield polymers with enhanced thermal resistance, specific optical properties, and controlled solubility. researchgate.netrsc.org
The application of SF5-aromatics in optoelectronics is a rapidly advancing field. researchgate.netrsc.org The combination of an electron-donating group (donor) and an electron-accepting group (acceptor) connected by a π-conjugated system, known as a "push-pull" system, is a fundamental design principle for many functional dyes. acs.org In this compound, the methoxy group acts as a donor and the SF5 group serves as a potent acceptor. This electronic arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is crucial for applications in nonlinear optics, biological imaging, and organic light-emitting diodes (OLEDs). acs.org
Research has demonstrated the synthesis of push-pull fluorophores featuring the SF5 group as a powerful acceptor. acs.org These dyes exhibit desirable properties such as large Stokes shifts (the difference between absorption and emission maxima), moderate fluorescence quantum yields, and pronounced solvatofluorochromic effects, where the color of the fluorescence changes with the polarity of the solvent. acs.org
In the field of liquid crystals (LCs), the SF5 group is highly valued for inducing a strong dipole moment in molecules. acs.org This high polarity is a critical factor for materials used in liquid crystal displays (LCDs), particularly for achieving fast switching times and low operating voltages. nih.gov The incorporation of the SF5 group into calamitic (rod-shaped) molecules has been a key strategy in designing novel liquid crystalline materials. acs.org The this compound structure provides a foundational core for creating such highly polar molecules for advanced display technologies.
The development of advanced energetic materials focuses on achieving high performance combined with improved safety and stability. The pentafluorosulfanyl group has been identified as a valuable substituent for this purpose. researchgate.net Its inclusion in a molecule tends to increase its density and thermal stability, both of which are critical parameters for energetic compounds. researchgate.netchemcd.com
While simple aromatic compounds are not energetic in themselves, they serve as essential precursors for the synthesis of high-energy molecules, typically through nitration. This compound can be considered a starting material for creating energetic derivatives. The benzene ring can be further functionalized, for instance by introducing nitro groups, to produce more complex energetic materials. The presence of the SF5 group is expected to confer greater stability and higher density compared to analogous compounds without it. researchgate.netnih.gov
Strategic Incorporation in Agrochemical Development
In the design of modern agrochemicals, such as insecticides and herbicides, controlling the physicochemical properties of a molecule is key to ensuring its efficacy, selectivity, and environmental profile. The SF5 group has emerged as an important functional group in crop protection research due to its unique combination of properties. mdpi.com
The pentafluorosulfanyl group is often referred to as a "super-trifluoromethyl group" because its properties are similar to the widely used trifluoromethyl (CF3) group, but often more pronounced. mdpi.com It is highly electronegative and lipophilic, properties that can enhance a molecule's ability to cross biological membranes and bind to target sites. mdpi.com
The this compound scaffold provides a template for building new agrochemicals. By using this core and adding other functional groups, chemists can fine-tune the molecule's properties. For example, novel meta-diamide insecticides containing an SF5 group have been synthesized and shown to have high insecticidal activity and excellent selectivity. mdpi.com This demonstrates that the SF5 moiety can be a crucial part of the toxophore (the part of the molecule responsible for its toxic action) and that its incorporation can lead to the discovery of new, effective crop-protecting agents. mdpi.com
Design Principles in Medicinal Chemistry
The introduction of fluorine-containing groups is a well-established strategy in medicinal chemistry to enhance a drug's metabolic stability, binding affinity, and bioavailability. The pentafluorosulfanyl group is of growing interest as a bioisostere—a substituent that can replace another group in a molecule without significantly altering its biological activity, while potentially improving its pharmacokinetic or pharmacodynamic profile. researchgate.netresearchgate.net
The SF5 group is typically used as a bioisosteric replacement for trifluoromethyl (CF3), tert-butyl, or nitro groups. researchgate.netresearchgate.net It is exceptionally stable under physiological conditions and possesses a unique steric and electronic profile. researchgate.net Its high lipophilicity can improve a drug's ability to be absorbed and distributed in the body. The combination of the electron-donating methoxy group with the electron-withdrawing SF5 group on a benzene ring allows for precise control over the electronic properties of a drug candidate, which can be critical for its interaction with a biological target. Research into SF5-containing analogues of existing drugs has shown that this substitution can lead to compounds with equal or even improved pharmacological activity. acs.org
Table of Physicochemical Properties of Selected Functional Groups
| Property | Pentafluorosulfanyl (SF5) | Trifluoromethyl (CF3) | tert-Butyl (t-Bu) | Nitro (NO2) |
|---|---|---|---|---|
| Volume (ų) | ~55.4 | ~34.6 | ~76.9 | ~28.0 |
| Electronegativity (Pauling Scale, group) | High (~3.65) | High (~3.36) | Moderate (~2.6) | High (~3.4) |
| Lipophilicity (Hansch parameter, π) | +1.51 | +0.88 | +1.98 | -0.28 |
| Hammett Constant (σp) | +0.68 | +0.54 | -0.20 | +0.78 |
| Metabolic Stability | Very High | High | High | Often Metabolized |
Bioisosteric Replacement Strategies with the SF5 Group
Bioisosterism, the principle of substituting one chemical group with another that produces a similar biological effect, is a cornerstone of modern drug design. The pentafluorosulfanyl group has emerged as a highly effective bioisostere for several common chemical moieties, offering distinct advantages in the optimization of lead compounds. nih.govfigshare.com
The SF5 group is often considered a "super-trifluoromethyl" group due to its stronger electron-withdrawing nature and greater lipophilicity. researchgate.net Its octahedral geometry and larger size compared to a trifluoromethyl group can lead to altered binding interactions with biological targets. nih.gov Furthermore, the SF5 group is exceptionally stable under physiological conditions, resisting metabolic degradation, which can enhance the in vivo half-life of a drug candidate. figshare.com
In drug design, the SF5 group has been successfully employed as a bioisosteric replacement for trifluoromethyl (CF3), tert-butyl, halogen, and nitro groups. nih.gov The introduction of the SF5 group can modulate key molecular properties such as pKa, membrane permeability, and binding affinity. chemrxiv.org For instance, replacing a CF3 group with an SF5 group can lead to subtle but significant changes in the electronic distribution of a molecule, potentially improving its interaction with a target protein. nih.gov
Below is a comparative table of the physicochemical properties of the SF5 group and its common bioisosteric counterparts.
| Functional Group | van der Waals Volume (ų) | Hammett Parameter (σp) | Lipophilicity (π) |
| Pentafluorosulfanyl (SF5) | 69.8 | 0.68 | 1.51 |
| Trifluoromethyl (CF3) | 42.6 | 0.54 | 0.88 |
| tert-Butyl | 64.5 | -0.20 | 1.98 |
| Iodine (I) | 19.9 | 0.18 | 1.12 |
| Nitro (NO2) | 37.8 | 0.78 | -0.28 |
Building Blocks for Novel Bioactive Scaffolds
The compound this compound serves as a valuable starting material for the synthesis of more complex and biologically active molecules. Its bifunctional nature, possessing both an electron-donating methoxy group and a strongly electron-withdrawing pentafluorosulfanyl group, allows for diverse chemical modifications and the construction of novel molecular scaffolds.
Research has demonstrated the utility of SF5-substituted aromatic compounds as building blocks in the development of various therapeutic agents. For example, SF5-anilines have been utilized in the synthesis of novel insecticides. rsc.org Specifically, meta-diamide insecticides incorporating a pentafluorosulfanyl moiety have been prepared and shown to possess high insecticidal activity. rsc.org
Furthermore, bromo- and iodo-4-(pentafluorosulfanyl)benzene have been employed in Negishi cross-coupling reactions to synthesize the first pentafluorosulfanyl-containing aromatic amino acids. researchgate.net These amino acids are valuable components for the creation of novel peptides and peptidomimetics with potentially enhanced biological properties.
While direct examples of diverse bioactive scaffolds synthesized from this compound are still emerging in the literature, the established reactivity of related SF5-aryl compounds points to its significant potential. The methoxy group can be readily converted to other functionalities or can direct further electrophilic aromatic substitution, while the SF5 group provides its unique bioisosteric and pharmacokinetic advantages.
The table below outlines examples of bioactive scaffolds that have been synthesized using SF5-aryl building blocks, indicating the potential for this compound in similar applications.
| Bioactive Scaffold Class | Starting SF5-Aryl Building Block | Resulting Biological Activity/Target |
| Meta-diamide Insecticides | 2,6-dimethyl-4-(pentafluoro-λ6-sulfanyl)aniline | Insecticidal |
| Aromatic Amino Acids | 1-bromo-4-(pentafluorosulfanyl)benzene | Components for novel peptides |
| Quinoline Methanols | Amino-(pentafluorosulfanyl)-benzenes | Antimalarial |
The continued exploration of the chemistry of this compound and related compounds is expected to yield a new generation of bioactive molecules with improved therapeutic profiles.
Emerging Research Frontiers and Prospective Directions
Innovations in Green and Sustainable Synthetic Methodologies
The development of environmentally benign and efficient synthetic routes is a key focus in modern chemistry. While traditional methods for introducing the SF5 group often required harsh reagents and conditions, research is moving towards more sustainable alternatives. uochb.cz For aromatic SF5 compounds, methodologies like the direct fluorination of diaryl disulfides are being refined to improve scope and safety. researchgate.net
Future innovations for the synthesis of 1-Methoxy-4-(pentafluorosulfanyl)benzene are likely to focus on several key green chemistry principles:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials used in the process into the final product.
Energy Efficiency: Utilizing methods that can be performed at ambient temperature and pressure, potentially employing photochemical or electrochemical activation.
Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, such as water, supercritical fluids, or biodegradable solvents. For instance, syntheses are being developed that avoid harsh conditions, which is a step toward more sustainable processes. ugm.ac.id
Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste and improve reaction efficiency. Palladium-catalyzed cross-coupling reactions, for example, are common for creating C-C bonds with SF5-benzene precursors like 1-bromo-4-(pentafluorosulfanyl)benzene. nih.govacs.orgacs.org Optimizing these catalytic systems for lower catalyst loading and milder conditions is an active area of research.
The table below outlines potential green chemistry approaches applicable to the synthesis of SF5-arenes like this compound.
| Green Chemistry Principle | Potential Application in Synthesis of this compound |
| Use of Renewable Feedstocks | Deriving starting materials, such as anisole (B1667542), from bio-based sources. |
| Catalysis | Development of more efficient and recyclable catalysts for cross-coupling reactions. |
| Solvent Reduction | Exploration of solvent-free reaction conditions or the use of aqueous micellar catalysis. |
| Energy Efficiency | Application of flow chemistry to improve heat transfer and reaction control, reducing energy consumption. researchgate.net |
Exploration of Unconventional Reactivity Profiles
The powerful electron-withdrawing nature of the pentafluorosulfanyl group significantly influences the reactivity of the aromatic ring in this compound. This electronic perturbation can be harnessed to explore unconventional reaction pathways that are not readily accessible with other substituents.
One notable area of emerging research is the dearomatization of SF5-substituted arenes. For example, studies have shown that 4-(pentafluorosulfanyl)anisole and related phenols can undergo oxidation to yield aliphatic SF5-containing compounds, such as substituted muconic acids. researchgate.netresearchgate.net This transformation from a stable aromatic system to a functionalized aliphatic structure opens up new avenues for creating novel molecular scaffolds.
The presence of both a strong electron-donating group (methoxy) and a strong electron-accepting group (pentafluorosulfanyl) in a para-relationship makes the aromatic ring of this compound particularly susceptible to certain transformations. Future research may explore:
Nucleophilic Aromatic Substitution (SNAr): While the methoxy (B1213986) group is not a typical leaving group, its activation by the potent SF5 substituent could enable novel SNAr reactions under specific conditions.
Asymmetric Transformations: Utilizing the distinct electronic and steric properties of the SF5 group to direct stereoselective reactions on the aromatic ring or at adjacent positions.
Radical Reactions: Investigating the influence of the SF5 group on the stability and reactivity of radical intermediates, potentially leading to new C-C and C-heteroatom bond-forming reactions. The mechanism of direct fluorination to form ArSF5 has been shown to proceed via a radical mechanism. researchgate.net
Integration of Machine Learning and AI in Predictive Chemistry
The vastness of chemical space presents a significant challenge for the discovery of new molecules with desired properties. arxiv.org Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to navigate this complexity and accelerate materials and drug discovery. arxiv.orgarxiv.orgresearchgate.net For a molecule like this compound, these computational approaches can be applied to predict a wide range of properties, thereby guiding experimental efforts.
State-of-the-art deep learning models, such as graph neural networks (GNNs), can learn from large datasets of molecular structures and their associated properties to make accurate predictions for new compounds. arxiv.orgnih.gov This approach can be particularly valuable for SF5-containing molecules, where experimental data may be limited.
Key areas where ML and AI can impact the study of this compound include:
Property Prediction: Predicting electronic properties (HOMO/LUMO energies), solubility, lipophilicity, and potential biological activity. researchgate.netnih.gov This can help in pre-screening candidates for applications in organic electronics or medicinal chemistry.
Reaction Outcome Prediction: Developing models that can predict the most likely products and yields of unknown reactions, aiding in the design of novel synthetic routes.
Retrosynthesis Planning: Using AI-driven tools to propose efficient synthetic pathways starting from commercially available precursors.
The table below summarizes the potential applications of AI/ML in the research of this compound.
| AI/ML Application | Specific Goal for this compound | Potential Impact |
| Quantum Chemical Property Prediction | Estimation of HOMO/LUMO levels, dipole moment, and polarizability. nih.gov | Rapid screening for optoelectronic material applications. |
| QSAR Modeling | Prediction of potential bioactivity or toxicity based on molecular structure. | Guidance for medicinal chemistry and safety assessment. |
| Synthetic Route Optimization | Identification of the most efficient and sustainable synthetic pathways. | Reduction of experimental cost and environmental impact. |
Expansion into Novel Functional Material Architectures
The unique electronic properties of the SF5 group make it an attractive component for the design of advanced functional materials. researchgate.netrsc.org The combination of the electron-donating methoxy group and the strongly electron-accepting SF5 group in this compound creates a classic "push-pull" system. acs.org Such systems are of great interest for applications in optoelectronics.
Emerging research is focused on incorporating SF5-arenes into various material architectures:
Organic Light-Emitting Diodes (OLEDs): The high thermal stability and strong electron-accepting character of the SF5 group can be beneficial for developing new host and emitter materials for OLEDs.
Organic Photovoltaics (OPVs): As an electron-acceptor moiety, the SF5 group can be used to tune the electronic energy levels of donor or acceptor materials in OPV devices to improve efficiency. researchgate.net
Non-Linear Optical (NLO) Materials: Push-pull chromophores containing the SF5 group have shown promise for applications requiring high two-photon absorption cross-sections. acs.org
Functional Polymers: this compound could serve as a monomer or a precursor to a monomer for the synthesis of specialty polymers with tailored dielectric properties, low surface energy, or enhanced thermal stability. The methoxy group could be a handle for further functionalization or polymerization. Research has shown the polymerization of similar molecules like 2-(4-methoxyphenyl)-1,3-butadiene. rsc.org
The exploration of these applications is still in its early stages, but the foundational properties of this compound suggest a high potential for its use as a key building block in the next generation of advanced organic materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
